molecular formula C9H9F3 B1305072 2,4-Dimethyl-1-(trifluoromethyl)benzene CAS No. 93841-19-1

2,4-Dimethyl-1-(trifluoromethyl)benzene

Cat. No. B1305072
CAS RN: 93841-19-1
M. Wt: 174.16 g/mol
InChI Key: MMNSBYZZXGPGEK-UHFFFAOYSA-N
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Description

2,4-Dimethyl-1-(trifluoromethyl)benzene is a chemical compound that is part of a broader class of trifluoromethyl-substituted benzenes. These compounds are of interest due to their unique electronic properties imparted by the trifluoromethyl group, which can significantly influence the reactivity and stability of the molecules. The presence of both electron-donating methyl groups and the electron-withdrawing trifluoromethyl group on the benzene ring creates a complex interplay of electronic effects that can be exploited in various chemical reactions and applications.

Synthesis Analysis

The synthesis of trifluoromethyl-substituted benzenes, such as 2,4-dimethyl-1-(trifluoromethyl)benzene, often involves the use of halogenated precursors and subsequent functionalization. For example, the synthesis of sterically hindered phosphine derivatives can be achieved through aromatic nucleophilic substitution reactions, as demonstrated in the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene . Although not directly related to 2,4-dimethyl-1-(trifluoromethyl)benzene, this method highlights the potential synthetic routes involving halogenated intermediates and nucleophilic substitution that could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of trifluoromethyl-substituted benzenes is characterized by the influence of the trifluoromethyl group on the overall geometry of the benzene ring. X-ray crystallography can provide detailed insights into the molecular structure, as seen in the structural characterization of related compounds . These studies reveal how substituents can affect bond angles and the planarity of the benzene ring, which in turn can influence the compound's reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of 2,4-dimethyl-1-(trifluoromethyl)benzene in chemical reactions is likely to be influenced by the presence of both electron-donating and electron-withdrawing groups. For instance, the electrochemical fluorination of trifluoromethyl-substituted benzenes has been explored, leading to the formation of perfluorocyclohexane derivatives . This indicates that the trifluoromethyl group can withstand harsh reaction conditions and can be involved in transformations that increase the fluorine content of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-dimethyl-1-(trifluoromethyl)benzene are expected to be unique due to the presence of the trifluoromethyl group. The electron-withdrawing nature of this group can affect the compound's boiling point, solubility, and stability. Electrochemical studies, such as cyclic voltammetry, can be used to investigate the redox properties of related compounds, providing insights into the electronic characteristics of the trifluoromethyl group . Additionally, spectroscopic methods like 19F NMR can be employed to study the electronic environment of the fluorine atoms and their interactions with other substituents on the benzene ring .

Scientific Research Applications

Nucleophilic Trifluoromethoxylation

A study by Duran-Camacho et al. (2021) explored the preparation of an isolable pyridinium trifluoromethoxide salt from the reaction of 4-dimethylaminopyridine with 2,4-dinitro(trifluoromethoxy)benzene. This salt serves as an effective trifluoromethoxide source for SN2 reactions to form trifluoromethyl ethers, highlighting its potential in nucleophilic trifluoromethoxylation (Duran-Camacho et al., 2021).

Lithiation and Electrophilic Substitution

Schlosser et al. (1998) investigated 1,2,4-Tris(trifluoromethyl)benzene, undergoing a hydrogen/metal exchange with lithium 2,2,6,6-tetramethylpiperidide. This research demonstrated the utility of the compound in lithiation and subsequent electrophilic substitution, offering insights into its reactivity and potential applications in organic synthesis (Schlosser et al., 1998).

Ionic Liquid Structure Alteration

Deetlefs et al. (2005) explored the impact of benzene, including derivatives like 2,4-dimethyl-1-(trifluoromethyl)benzene, on the structure of ionic liquids. Their study using neutron diffraction revealed that the presence of benzene significantly alters the ionic liquid structure, especially in cation-cation interactions. This research could have implications for the use of ionic liquids in various industrial and research applications (Deetlefs et al., 2005).

Schiff Base Architecture

Qian et al. (2012) studied the crystalline forms of 1,4-dimethyl-2-(4-(methyl-sulfonyl)styryl)benzene, which may have structural similarities to 2,4-dimethyl-1-(trifluoromethyl)benzene. Their work on Schiff bases provided insights into molecular architecture, which is crucial for understanding and designing new materials and molecules for various scientific applications (Qian et al., 2012).

Future Directions

“2,4-Dimethyl-1-(trifluoromethyl)benzene” has potential applications in the fields of medicine, agriculture, and the environment. It is used for the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures as emitters exhibiting thermally activated delayed fluorescence (TADF) . The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research .

properties

IUPAC Name

2,4-dimethyl-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3/c1-6-3-4-8(7(2)5-6)9(10,11)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNSBYZZXGPGEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10239763
Record name 2,4-Dimethyl-1-(trifluoromethyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethyl-1-(trifluoromethyl)benzene

CAS RN

93841-19-1
Record name 2,4-Dimethyl-1-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93841-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethyl-1-(trifluoromethyl)benzene
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Record name 2,4-Dimethyl-1-(trifluoromethyl)benzene
Source EPA DSSTox
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Record name 2,4-dimethyl-1-(trifluoromethyl)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Lishchynskyi, MA Novikov, E Martin… - The Journal of …, 2013 - ACS Publications
Fluoroform-derived CuCF 3 recently discovered in our group exhibits remarkably high reactivity toward aryl and heteroaryl halides, performing best in the absence of extra ligands. A …
Number of citations: 178 pubs.acs.org
M Zhang, J Chen, S Huang, B Xu, J Lin, W Su - Chem Catalysis, 2022 - cell.com
The importance of trifluoromethyl (CF 3 ) group-containing compounds in pharmaceuticals, agrochemicals, and materials has spurred tremendous efforts devoted to the development of …
Number of citations: 3 www.cell.com

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